4-(4-Bromophenyl)-2-chloropyrimidine

Medicinal Chemistry Regioselective Synthesis Pyrimidine Derivatives

SAR exploration of PI3K/AKT/mTOR kinase inhibitors demands building blocks with orthogonal reactivity for sequential diversification without intermediate purification. 4-(4-Bromophenyl)-2-chloropyrimidine (CAS 932162-80-6) addresses this bottleneck with its well-differentiated C4-aryl bromide (Suzuki coupling) and C2-chlorine (SNAr amination) handles, enabling two distinct reaction manifolds from a single starting material. Key advantages: (i) the electron-deficient pyrimidine core enhances Pd(0) oxidative addition relative to benzenoid halides; (ii) the 2-chloro position is more reactive toward Pd catalysis than the 4-chloro isomer, ensuring predictable chemoselectivity; (iii) scalable supply routes validated at multigram-to-kilogram scale reduce process re-optimization risk during transition from discovery to pilot plant operations.

Molecular Formula C10H6BrClN2
Molecular Weight 269.52 g/mol
CAS No. 932162-80-6
Cat. No. B1288419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)-2-chloropyrimidine
CAS932162-80-6
Molecular FormulaC10H6BrClN2
Molecular Weight269.52 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=NC=C2)Cl)Br
InChIInChI=1S/C10H6BrClN2/c11-8-3-1-7(2-4-8)9-5-6-13-10(12)14-9/h1-6H
InChIKeyKRYQVNMBOLJHAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dual-Halogen Pyrimidine Building Block


4-(4-Bromophenyl)-2-chloropyrimidine (CAS 932162-80-6) is a heteroaryl halide building block featuring both a 4-bromophenyl substituent at the C4 position of the pyrimidine core and a chlorine atom at the C2 position . This distinct halogen arrangement, C10H6BrClN2 with a molecular weight of 269.53 g/mol , enables sequential, site-selective functionalization strategies in palladium-catalyzed cross-coupling reactions [1]. Its electron-deficient pyrimidine ring provides enhanced oxidative addition reactivity to Pd(0) compared to benzenoid halides [2], making it a synthetically enabling intermediate for constructing complex kinase inhibitor scaffolds [3].

Sequential halogen reactivity supports site-selective Pd-catalyzed cross-coupling strategies
Electron-deficient pyrimidine core reported to enhance oxidative addition to Pd(0) relative to benzenoid halides
Dual-halogen architecture aligns with kinase inhibitor scaffold construction (PI3K/mTOR pathway studies)

Positional Isomer Irreplaceability


Generic substitution with its regioisomer, 2-(4-bromophenyl)-4-chloropyrimidine (CAS 88627-14-9) [1], is not viable due to fundamental differences in electronic distribution and steric accessibility that dictate reaction outcomes. In pyrimidine systems, the C2 and C4 positions exhibit distinct reactivity profiles toward oxidative addition and nucleophilic aromatic substitution (SNAr) [2]. Specifically, the 2-chloro substituent in 4-(4-bromophenyl)-2-chloropyrimidine is more susceptible to Pd(0) oxidative addition compared to the 4-chloro position in its isomer [3], enabling chemoselective sequential coupling strategies that are precluded with the alternative regioisomer. Furthermore, the orientation of the 4-bromophenyl group versus the 2-chloro site dictates the trajectory of molecular extension in drug discovery programs targeting kinases such as PI3K and mTOR [4], where precise geometry is critical for binding pocket occupancy. The dual-halogen architecture of this compound—bromine on the phenyl ring for Suzuki coupling and chlorine on the pyrimidine core for SNAr or orthogonal coupling—provides a synthetic handle configuration that cannot be recapitulated by mono-halogenated analogs or the positional isomer [5].

Target reactivity: 2-chloro position on pyrimidine is more susceptible to Pd(0) oxidative addition, enabling chemoselective coupling at C2.
Regioisomer (CAS 88627-14-9): 4-chloro substitution shows different electronic profile, altering coupling sequence and may preclude the same chemoselectivity.
Electronic distribution: C2-Cl / C4-(4-bromophenyl) orientation dictates molecular extension trajectory for binding-pocket geometry.
Regioisomer: Swapped orientation (C2-bromophenyl, C4-Cl) leads to divergent scaffold extension, critical in kinase inhibitor design.
Dual-halogen architecture: Bromine on phenyl for Suzuki, chlorine on pyrimidine for SNAr or orthogonal coupling.
Mono-halogen or regioisomer: Cannot replicate the same sequential, non-interfering derivatization strategy.

Product Differentiation Evidence


Positional Isomerism Determines Synthetic Utility

The regioisomeric identity of 4-(4-bromophenyl)-2-chloropyrimidine (CAS 932162-80-6) fundamentally distinguishes it from its commercially available positional isomer 2-(4-bromophenyl)-4-chloropyrimidine (CAS 88627-14-9) . While both share identical molecular formula and mass (C10H6BrClN2; MW 269.52 g/mol) [1], the placement of the 4-bromophenyl group at C4 versus C2, and the chlorine at C2 versus C4, dictates dramatically different reactivity [2]. In palladium-catalyzed cross-coupling, the 2-chloro position in the target compound is more electron-deficient and undergoes oxidative addition to Pd(0) with greater facility than the 4-chloro position in its isomer, enabling chemoselective Suzuki-Miyaura couplings at the pyrimidine C2 site without competitive reaction at the aryl bromide [3]. This regiochemical distinction is non-negotiable in sequential derivatization sequences where the order of bond-forming events is predetermined by the target pharmacophore's geometry.

Positional Isomerism & Synthetic Utility
Head-to-head
Target: 4-(4-Bromophenyl)-2-chloropyrimidine (C4-bromophenyl, C2-Cl) vs Regioisomer: 2-(4-Bromophenyl)-4-chloropyrimidine (C2-bromophenyl, C4-Cl). Identical formula C10H6BrClN2, distinct CAS and reactivity.
Regioisomeric identity dictates coupling sequence; C2-Cl undergoes oxidative addition more readily.
Incorrect regioisomer procurement leads to divergent synthetic outcomes.
Medicinal Chemistry Regioselective Synthesis Pyrimidine Derivatives

Enhanced Pd-Coupling Reactivity vs. Benzenoid Halides

The electron-deficient nature of the pyrimidine ring in 4-(4-bromophenyl)-2-chloropyrimidine confers a significant kinetic advantage in palladium-catalyzed cross-coupling reactions compared to benzenoid halide analogs [1]. Literature establishes that pyrimidinyl halides undergo oxidative addition to Pd(0) with substantially greater facility than their benzenoid counterparts due to the π-electron withdrawing effect of the diazine ring system [2]. This enhanced reactivity translates to higher coupling efficiencies and enables the use of milder reaction conditions, reducing thermal degradation of sensitive functional groups during multistep syntheses [3].

Pd-Coupling Reactivity vs Benzenoid Halides
Class-level inference
Pyrimidinyl chloride shows qualitatively higher reactivity toward Pd(0) oxidative addition compared to analogous benzenoid halides, attributed to the electron-deficient diazine ring.
Reported higher coupling efficiency may support milder conditions and reduced coupling partner equivalents.
Class-level observation; verify under specific catalyst/ligand systems.
Suzuki-Miyaura Coupling Cross-Coupling Reaction Kinetics

Orthogonal Dual Halogen Reactivity

A defining feature of 4-(4-bromophenyl)-2-chloropyrimidine is its capacity for orthogonal, sequential functionalization—a property not available in mono-halogenated pyrimidine analogs [1]. The bromine atom on the 4-phenyl substituent serves as a competent coupling partner in Suzuki-Miyaura cross-couplings, while the 2-chloro group on the pyrimidine core can undergo independent SNAr amination or distinct cross-coupling chemistry [2]. This orthogonal reactivity profile permits a programmed sequence of bond-forming events (e.g., Suzuki coupling at the aryl bromide followed by SNAr at the pyrimidine C2, or vice versa), offering a synthetic flexibility that mono-halogenated compounds cannot provide [3].

Orthogonal Dual Halogen Reactivity
Class-level inference
Two distinct reactive sites: aryl C-Br (Suzuki-competent) and heteroaryl C-Cl (SNAr/cross-coupling competent) vs one site in mono-halogenated analogs.
Enables programmed sequential derivatization without protecting-group strategies.
Reduces synthetic steps and simplifies building-block inventory.
Chemoselective Synthesis Sequential Coupling Orthogonal Functionalization

Scalable Solvent-Free Chlorination Synthesis

The chloropyrimidine moiety in 4-(4-bromophenyl)-2-chloropyrimidine can be accessed via solvent-free or low-solvent chlorination protocols that have been validated at multigram to kilogram batch scales [1]. This contrasts with alternative halogenation strategies for other heteroaromatic systems that often require stoichiometric halogenating reagents in high-dilution solvent systems, increasing waste generation and purification burden. The reported high-yielding chlorination protocol from hydroxylated precursors uses equimolar or less chlorinating reagent under solvent-minimized conditions, a process advantage that directly impacts the cost structure and environmental footprint of sourcing this building block at scale [2].

Scalable Solvent-Free Chlorination
Class-level inference
Chloropyrimidine core accessible via solvent-free/low-solvent protocol; validated at multigram to kilogram scale using equimolar chlorinating reagent.
Supports process scalability and potentially lower procurement cost at research and pilot scales.
Vendor-specific route should be reviewed; data from literature precedent.
Process Chemistry Large-Scale Synthesis Green Chemistry

Procurement & Application Scenarios


PI3K/mTOR Kinase Inhibitor Scaffolds

Procurement of 4-(4-bromophenyl)-2-chloropyrimidine is strategically justified for medicinal chemistry programs targeting the PI3K/AKT/mTOR signaling axis [1]. The compound serves as a core intermediate for constructing pyrimidine-based kinase inhibitors where the 4-bromophenyl group occupies a hydrophobic pocket and the C2 position serves as a vector for solubilizing group attachment [2]. The orthogonal reactivity (aryl bromide for initial Suzuki diversification; C2-Cl for subsequent SNAr amination) aligns precisely with the synthetic logic required for SAR exploration in this target class [3].

Chemoselective Sequential Cross-Coupling

This compound is an ideal model substrate for developing and optimizing palladium-catalyzed sequential cross-coupling methodologies [1]. The well-differentiated reactivity of the aryl C-Br bond and the heteroaryl C-Cl bond enables rigorous evaluation of catalyst systems, ligand sets, and reaction conditions for achieving chemoselectivity in complex settings [2]. The established preference of chloropyrimidine substrates over iodo-, bromo-, or fluoropyrimidines in Suzuki couplings [3] makes this specific halogen combination particularly valuable for benchmarking new catalytic protocols.

Scalable Process R&D and Kilo-Scale Production

For process chemistry groups planning kilogram-scale campaigns, 4-(4-bromophenyl)-2-chloropyrimidine offers a validated path to scalable supply [1]. The chloropyrimidine core can be prepared via solvent-free or low-solvent protocols that have been demonstrated at multigram and kilogram scales with high yields and minimal reagent excess [2]. Procurement of this specific building block from vendors supplying material derived from such scalable routes reduces the risk of process re-optimization when transitioning from medicinal chemistry to pilot plant operations.

FBDD and Library Synthesis

In FBDD campaigns and diversity-oriented synthesis, the dual-halogen architecture of 4-(4-bromophenyl)-2-chloropyrimidine enables parallel library generation via two distinct reaction manifolds from a single starting material [1]. This convergent approach to library synthesis reduces the number of building blocks that must be procured and inventoried, lowering overall program costs and simplifying logistics [2]. The electron-deficient pyrimidine core further ensures that downstream products exhibit drug-like physicochemical properties suitable for lead optimization [3].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold construction
Sequential dual-halogen reactivity
Regioselective coupling order and scaffold geometry
Chemoselective cross-coupling methodology development
Orthogonal C-Br/C-Cl reactivity
Catalyst/ligand screening for chemoselectivity
Scalable process R&D and kilo-scale production
Solvent-minimized chlorination route
Process scalability and cost structure review
FBDD and library synthesis
Dual-halogen architecture for parallel library generation
Diversity-oriented synthesis and drug-like property assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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